molecular formula C15H20N2O3 B5046410 N-(4-ethoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide

N-(4-ethoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No.: B5046410
M. Wt: 276.33 g/mol
InChI Key: UFNQHKZRZXYSGD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound features a piperidine ring, an ethoxyphenyl group, and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide typically involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide
  • N-(4-ethoxyphenyl)-2-(morpholin-1-yl)acetamide
  • N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperidine ring, in particular, is known for enhancing the compound’s stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-13-8-6-12(7-9-13)16-14(18)15(19)17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNQHKZRZXYSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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